molecular formula C8H12N4OS B6570454 N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide CAS No. 946351-13-9

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide

Cat. No. B6570454
CAS RN: 946351-13-9
M. Wt: 212.27 g/mol
InChI Key: QSHJEAUORPONST-UHFFFAOYSA-N
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Description

“N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are of prime importance due to their extensive therapeutic uses . They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) (8a) .


Molecular Structure Analysis

The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure has the ability to accept and donate hydrogen bonds, making it a precise pharmacophore with a bioactive profile .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are primarily related to their synthesis. As mentioned earlier, these compounds are synthesized through the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides .

Scientific Research Applications

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide has been studied extensively for its potential applications in the medical field. It has been observed to exhibit anti-inflammatory and anti-cancer properties, and has been used in a variety of laboratory experiments to study these effects. This compound has also been studied for its potential use as an antiviral agent, and has been observed to inhibit the replication of a variety of viruses, including HIV and influenza. Additionally, this compound has been studied for its potential use as an antifungal agent, and has been observed to inhibit the growth of several fungal species.

Advantages and Limitations for Lab Experiments

The synthesis method of N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide is relatively simple and efficient, which makes it an ideal compound for use in laboratory experiments. Additionally, its anti-inflammatory, anti-cancer, antiviral, and antifungal properties make it an attractive candidate for studying these effects in the laboratory. However, it is important to note that due to its relatively complex structure, this compound can be difficult to synthesize in large quantities, which may limit its use in certain experiments.

Future Directions

The potential applications of N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide are vast and there are many potential directions for future research. One potential direction is to further explore the mechanism of action of this compound and to identify the specific enzymes and cytokines that it targets. Additionally, further research into the anti-inflammatory, anti-cancer, antiviral, and antifungal properties of this compound could lead to potential therapeutic applications. Additionally, further research into the synthesis of this compound could lead to improved synthesis methods, which could lead to increased availability of this compound for use in laboratory experiments.

Synthesis Methods

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide is synthesized through a process known as a Knoevenagel condensation. This involves the reaction of a primary amine with an aldehyde to form a Schiff base, which is then reduced to form the desired product. Specifically, this compound is synthesized by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide with 4-chlorobutanal and then reducing the Schiff base with sodium borohydride. This synthesis method is advantageous due to its simplicity and efficiency, and has been used to synthesize a variety of compounds of the thiazinamide family.

properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c1-2-6(13)9-7-10-11-8-12(7)4-3-5-14-8/h2-5H2,1H3,(H,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHJEAUORPONST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C2N1CCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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